N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
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Overview
Description
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,6-dichlorobenzyl group. This compound is valuable in the synthesis of peptides due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc groupThe reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like piperidine or hydrazine.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include deprotected tyrosine derivatives, oxidized tyrosine derivatives, and substituted tyrosine derivatives .
Scientific Research Applications
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 2,6-dichlorobenzyl group provides additional stability and reactivity, allowing for selective modifications. The compound interacts with various molecular targets and pathways involved in peptide bond formation and modification .
Comparison with Similar Compounds
- N-Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
Comparison: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is unique due to its specific stereochemistry (D-tyrosine) and the presence of both Fmoc and 2,6-dichlorobenzyl groups. This combination provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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